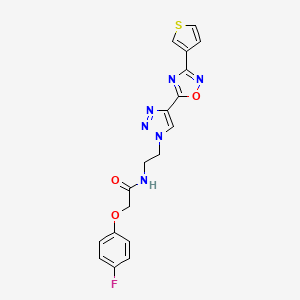
2-(4-fluorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H15FN6O3S and its molecular weight is 414.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-fluorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly in the context of anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Fluorophenoxy Intermediate : Reaction of 4-fluorophenol with chloroacetic acid to form 2-(4-fluorophenoxy)acetic acid.
- Introduction of the Thiophene Group : This intermediate is then reacted with thiophen-3-ylmethanamine.
- Formation of the Final Product : The acetamide is formed through subsequent reactions involving appropriate coupling agents and solvents like dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions.
The biological activity of this compound can be attributed to its unique structural features:
- The fluorophenoxy group interacts with hydrophobic pockets in proteins.
- The thiophene moiety can form hydrogen bonds and π-π interactions, modulating enzyme or receptor activity.
This dual interaction mechanism suggests potential pathways for therapeutic effects, particularly in targeting cancer cells.
Anticancer Properties
Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. These compounds often act by inhibiting critical enzymes involved in cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
In vitro studies have shown that compounds similar to our target compound can inhibit telomerase activity and induce apoptosis in cancer cell lines such as MCF7 and HCT116 . For instance, one study reported IC50 values ranging from 0.47 to 1.4 µM for thymidylate synthase inhibitors derived from oxadiazole structures .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies on related oxadiazole derivatives demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. The presence of the thiophene group enhances lipophilicity, aiding in membrane penetration and increasing bioactivity .
Comparative Analysis
To better understand the biological potential of this compound compared to similar compounds, a table summarizing key findings is presented below:
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Efficacy | Mechanism |
|---|---|---|---|
| Target Compound | TBD | TBD | Enzyme inhibition |
| 1,3,4-Oxadiazole Derivative A | 0.47 - 1.4 | Moderate against Gram-positive | Thymidylate synthase inhibition |
| 1,3,4-Oxadiazole Derivative B | TBD | High against Bacillus spp. | Membrane disruption |
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Study on MCF7 Cells : A derivative showed increased p53 expression and apoptosis markers after treatment.
- Antimicrobial Screening : Compounds were tested against various bacterial strains using disc diffusion methods; results indicated strong activity against Bacillus species.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3S/c19-13-1-3-14(4-2-13)27-10-16(26)20-6-7-25-9-15(22-24-25)18-21-17(23-28-18)12-5-8-29-11-12/h1-5,8-9,11H,6-7,10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPVQWJUUZVMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














